![molecular formula C14H13N9O2 B2527637 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034372-30-8](/img/structure/B2527637.png)
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic rings such as triazolo-pyridazine and triazolo-pyrimidine. These heterocyclic compounds are known for their potential pharmacological properties, including acting as antagonists to various receptors.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 5,8-disubstituted-1,2,4-triazolo[1,5-c]pyrimidines as adenosine receptor antagonists involves the introduction of various substituents at specific positions on the triazolo-pyrimidine scaffold . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of reagents that introduce the ethoxy group and the carboxamide functionality at the appropriate positions on the heterocyclic core.
Molecular Structure Analysis
The molecular structure of such compounds is critical in determining their interaction with biological targets. The structure-activity relationship (SAR) study of 1,2,4-triazolo[1,5-c]pyrimidines indicates that the substitution pattern significantly affects the binding affinity to adenosine receptors . The orientation of substituents on the core scaffold is a key factor in the observed SAR, which can be elucidated through in silico receptor-driven approaches.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present in its structure. For example, the ethoxy group could potentially undergo hydrolysis under certain conditions, while the carboxamide functionality might participate in the formation of hydrogen bonds. The triazolo and pyrimidine rings could also engage in various chemical reactions, such as nucleophilic substitution or addition, depending on the reaction conditions and the presence of reactive sites on the rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of such heterocyclic compounds are influenced by their molecular structure. The presence of multiple nitrogen atoms in the rings could affect the compound's basicity, while the substituents could influence its lipophilicity and solubility. The antimicrobial activity of some synthesized compounds containing the triazolo-pyrimidine core suggests that these compounds could have significant biological relevance . The electrostatic isopotential maps of related heterocycles have been associated with their anticonvulsant activity, which could also be relevant for the compound .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Heterocyclic compounds, including triazolo[4,3-b]pyridazine derivatives, have been explored for their antimicrobial potential. For instance, the synthesis and evaluation of thienopyrimidine derivatives have revealed pronounced antimicrobial activity, highlighting the significance of heterocyclic chemistries in developing new antimicrobial agents (Bhuiyan et al., 2006). Furthermore, the synthesis of pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives has also demonstrated promising antibacterial activities, emphasizing the utility of these heterocyclic scaffolds in antimicrobial research (El-Agrody et al., 2000).
Antiproliferative Activities
The exploration of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives for their antiproliferative activity against endothelial and tumor cells underscores the therapeutic potential of triazolo derivatives in oncology. This research signifies the role of heterocyclic compounds in developing novel anticancer therapies (Ilić et al., 2011).
Chemical Synthesis and Structural Applications
The synthesis methodologies involving triazolo[1,5-a]pyrimidine derivatives highlight the versatility of these compounds in chemical synthesis. For example, the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction reveals the complex reactions these heterocyclic compounds can undergo, offering valuable insights into synthetic chemistry (Lashmanova et al., 2019).
Eigenschaften
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N9O2/c1-2-25-11-5-4-9-18-19-10(23(9)20-11)8-16-13(24)12-17-14-15-6-3-7-22(14)21-12/h3-7H,2,8H2,1H3,(H,16,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCPMDAZNQXRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=NN4C=CC=NC4=N3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.